molecular formula C7H2ClF3O B137376 2,3,4-Trifluorobenzoyl chloride CAS No. 157373-08-5

2,3,4-Trifluorobenzoyl chloride

Cat. No.: B137376
CAS No.: 157373-08-5
M. Wt: 194.54 g/mol
InChI Key: NXRQXCFBZGIRGN-UHFFFAOYSA-N
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Description

2,3,4-Trifluorobenzoyl chloride is an organic compound with the molecular formula C7H2ClF3O. It is a derivative of benzoyl chloride where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 4 positions. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .

Scientific Research Applications

2,3,4-Trifluorobenzoyl chloride is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: It is an intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as levofloxacin, a broad-spectrum antibiotic.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties

Biochemical Analysis

Biochemical Properties

It is known that this compound is a reagent used in the preparation of Levofloxacin , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis of this antibiotic.

Cellular Effects

Given its role as a reagent in the synthesis of Levofloxacin , it may influence cell function indirectly through the action of this antibiotic.

Molecular Mechanism

It is known to be a reagent in the synthesis of Levofloxacin , suggesting that it may exert its effects at the molecular level through the action of this antibiotic.

Temporal Effects in Laboratory Settings

It is known to be a reagent in the synthesis of Levofloxacin , suggesting that its effects may change over time as it is consumed in this reaction.

Dosage Effects in Animal Models

Given its role as a reagent in the synthesis of Levofloxacin , it may have indirect effects at high doses through the action of this antibiotic.

Metabolic Pathways

Given its role as a reagent in the synthesis of Levofloxacin , it may interact with enzymes or cofactors involved in this process.

Transport and Distribution

Given its role as a reagent in the synthesis of Levofloxacin , it may be transported and distributed in a manner that facilitates this reaction.

Subcellular Localization

Given its role as a reagent in the synthesis of Levofloxacin , it may be localized in a manner that facilitates this reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Trifluorobenzoyl chloride can be synthesized through the chlorination of 2,3,4-trifluorobenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and distillation units to ensure high purity and yield. Safety measures are strictly adhered to due to the corrosive nature of the reagents and the product .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trifluorobenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,3,4-trifluorobenzoic acid.

    Reduction: It can be reduced to 2,3,4-trifluorobenzaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or other hydride donors are employed.

Major Products Formed:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    2,3,4-Trifluorobenzoic Acid: Formed from hydrolysis.

    2,3,4-Trifluorobenzaldehyde: Formed from reduction.

Comparison with Similar Compounds

    2,4,5-Trifluorobenzoyl Chloride: Similar structure but with fluorine atoms at the 2, 4, and 5 positions.

    2,3,4,5-Tetrafluorobenzoyl Chloride: Contains four fluorine atoms on the benzene ring.

    2,3,5-Trifluorobenzoyl Chloride: Fluorine atoms at the 2, 3, and 5 positions.

Uniqueness: 2,3,4-Trifluorobenzoyl chloride is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and the properties of the derivatives formed. The electron-withdrawing effect of the fluorine atoms enhances the compound’s reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2,3,4-trifluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3O/c8-7(12)3-1-2-4(9)6(11)5(3)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRQXCFBZGIRGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)Cl)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370083
Record name 2,3,4-Trifluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157373-08-5
Record name 2,3,4-Trifluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-Trifluorobenzoyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,3,4-trifluorobenzoyl chloride in the synthesis of cobimetinib?

A1: this compound acts as an acylating agent in the synthesis of cobimetinib []. It reacts with 3-hydroxy-3-[(2S)-N-Boc-2-piperidyl]-azetidine through an amidation reaction. This step is crucial for introducing the 2,3,4-trifluorophenyl moiety, which ultimately becomes part of the cobimetinib structure.

Q2: Are there alternative reagents to this compound for this specific reaction step in cobimetinib synthesis?

A2: While the provided research paper [] focuses solely on using this compound, exploring alternative acylating agents with similar reactivity could be a potential area of further research. Investigating alternative reagents might offer advantages such as improved yields, reduced costs, or different reactivity profiles.

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